5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine

Catalog No.
S998405
CAS No.
1228665-74-4
M.F
C10H12BrNOSi
M. Wt
270.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine

CAS Number

1228665-74-4

Product Name

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine

IUPAC Name

(5-bromofuro[2,3-b]pyridin-2-yl)-trimethylsilane

Molecular Formula

C10H12BrNOSi

Molecular Weight

270.2 g/mol

InChI

InChI=1S/C10H12BrNOSi/c1-14(2,3)9-5-7-4-8(11)6-12-10(7)13-9/h4-6H,1-3H3

InChI Key

XVBPLCGYJFHHSE-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC2=CC(=CN=C2O1)Br

Canonical SMILES

C[Si](C)(C)C1=CC2=CC(=CN=C2O1)Br

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine has the molecular formula C10H12BrNOSi and a molecular weight of 270.20 g/mol. The compound features a furo[2,3-b]pyridine structure with a bromine atom and a trimethylsilyl group attached. Its chemical identifiers include the CAS number 1228665-74-4 and the InChI key XVBPLCGYJFHHSE-UHFFFAOYSA-N .

Typical of halogenated heterocycles. Notably, the bromine atom can undergo nucleophilic substitution reactions, while the trimethylsilyl group can be involved in deprotection reactions under specific conditions. The presence of both nitrogen and oxygen atoms in its structure allows for potential coordination with metals or participation in electrophilic aromatic substitutions.

Research on the biological activity of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine is limited but suggests potential pharmacological properties. Compounds with similar structures have been studied for their anti-cancer and anti-inflammatory activities. The unique combination of a furo[2,3-b]pyridine scaffold may endow this compound with interesting biological properties that warrant further investigation.

Synthesis of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine can be achieved through several methods:

  • Bromination of Furo[2,3-b]pyridine: This involves the introduction of a bromine atom into the furo[2,3-b]pyridine framework.
  • Trimethylsilylation: The trimethylsilyl group can be introduced via silylation reactions using trimethylsilyl chloride in the presence of a base.
  • Multi-step synthesis: A combination of cyclization and functionalization steps may also lead to the desired product.

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine finds applications primarily in research settings:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activity makes it a candidate for drug discovery programs targeting various diseases.

Several compounds exhibit structural or functional similarities to 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine. These include:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridineContains dimethoxymethyl instead of trimethylsilylPotentially different reactivity due to methoxy groups
5-Chloro-2-(trimethylsilyl)furo[2,3-b]pyridineChlorine instead of bromineMay exhibit different biological activities
5-Iodo-2-(trimethylsilyl)furo[2,3-b]pyridineIodine substituentIncreased reactivity due to larger halogen

The uniqueness of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine lies in its specific halogenation and silylation patterns that contribute to its distinct chemical properties and potential applications in medicinal chemistry.

The palladium-catalyzed cross-coupling reactions represent the most versatile approach for functionalization of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine, particularly through Suzuki-Miyaura coupling methodologies [1]. The bromine substituent at the carbon-5 position provides an excellent electrophilic partner for palladium-mediated transformations, while the trimethylsilyl group serves as a protecting group that can be selectively retained or removed under appropriate conditions [2].

Suzuki-Miyaura Coupling Optimization

Research has demonstrated that the palladium-catalyzed Suzuki-Miyaura coupling of brominated furopyridines requires careful optimization of catalyst systems and reaction conditions [1] [2]. The most effective catalyst systems employ tetrakis(triphenylphosphine)palladium(0) with cesium carbonate as the base in dioxane-water mixtures [3]. Alternative catalyst systems utilizing palladium diacetate with tricyclohexylphosphine have shown selectivity advantages in specific substrate combinations [4].

The reaction mechanism follows the traditional palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination [4] [5]. The oxidative addition step is typically rate-determining for brominated substrates, with the carbon-5 bromine position showing enhanced reactivity due to electronic activation from the electron-deficient pyridine nitrogen [6].

Table 1: Optimized Palladium Catalyst Systems for 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine Cross-Coupling

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O (3:1)10092 [3]
Pd₂(dba)₃/XPhosCs₂CO₃Dioxane/H₂O (3:1)10084 [3]
Pd(OAc)₂/PCy₃KFMeCN7044 [4]
Pd₂(dba)₃/PtBu₃KFTHF7016 [3]

Mechanistic Considerations

The palladium-mediated coupling reactions of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine exhibit distinct mechanistic features compared to simple aryl bromides [4]. The furopyridine core influences the electronic properties of the carbon-5 position, making it more susceptible to oxidative addition [7]. Computational studies suggest that the electron-deficient nature of the pyridine nitrogen activates the carbon-5 bromine bond toward palladium insertion [6].

The transmetalation step shows dependence on the nature of the organoborane coupling partner, with electron-rich arylboronic acids generally providing higher yields than electron-poor variants [1]. The reductive elimination proceeds efficiently due to the stabilizing influence of the fused heterocyclic system [4].

Multi-Step Synthesis Protocols from Pyridine Precursors

The synthesis of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine from pyridine precursors involves multiple strategic transformations that have been optimized for gram-scale production [3] [2]. The most efficient synthetic route employs 2,5-dichloronicotinic acid as the starting material, followed by cyclization and selective functionalization steps [3].

Four-Step Synthetic Protocol

The optimized synthesis begins with the conversion of 2,5-dichloronicotinic acid to the corresponding tert-butyl ester using concentrated sulfuric acid and magnesium sulfate in the presence of tert-butanol [3]. This esterification proceeds in excellent yield (92%) and provides a more tractable intermediate for subsequent transformations [3].

The key cyclization step involves nucleophilic aromatic substitution using tert-butyl 2-hydroxyacetate deprotonated with sodium hydride [3]. This tandem nucleophilic substitution and cyclization reaction affords the furo[2,3-b]pyridine core in 86% yield [3]. The reaction mechanism proceeds through initial displacement of the 2-chloro group followed by intramolecular cyclization to form the furan ring [3].

Table 2: Multi-Step Synthesis Yields and Conditions

StepStarting MaterialProductConditionsYield (%)Reference
12,5-Dichloronicotinic acidtert-Butyl esterH₂SO₄, MgSO₄, tBuOH92 [3]
2tert-Butyl esterCyclized producttBu-hydroxyacetate, NaH86 [3]
3Cyclized productDecarboxylated productTFA, CH₂Cl₂89 [3]
4Alcohol intermediateTriflate productTf₂O, DIPEA71 [3]

Decarboxylation and Functionalization

The decarboxylation step employs trifluoroacetic acid to cleave the tert-butyl ester and simultaneously promote decarboxylation [3]. This one-pot process occurs in excellent yield (89%) and provides the 5-chlorofuro[2,3-b]pyridin-3-ol intermediate [3]. The use of tert-butyl ester rather than ethyl ester proved crucial for achieving efficient decarboxylation under mild acidic conditions [3].

The final functionalization involves conversion of the 3-hydroxy group to a triflate leaving group using triflic anhydride and diisopropylethylamine [3]. This transformation proceeds in 71% yield and provides a versatile intermediate for further cross-coupling reactions [3].

Bromination Strategy

The introduction of bromine at the carbon-5 position can be achieved through selective halogen exchange reactions or direct bromination protocols [8]. Alternative approaches involve starting from 2,5-dibromonicotinic acid derivatives, which allows direct incorporation of the bromine substituent during the initial synthetic steps [8].

Role of Trimethylsilyl Protecting Groups in Heterocyclic Synthesis

The trimethylsilyl group in 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine serves multiple strategic functions beyond simple protection, including electronic modulation and steric control during synthetic transformations [9] [10]. The silicon-carbon bond exhibits chemical inertness under most reaction conditions while remaining selectively cleavable under specific deprotection protocols [9].

Electronic and Steric Effects

The trimethylsilyl substituent significantly influences the electronic properties of the furopyridine core through hyperconjugative interactions [9]. These effects manifest in altered reactivity patterns compared to unsubstituted furopyridines, particularly in electrophilic aromatic substitution reactions [10]. The bulky trimethylsilyl group also provides steric shielding of the carbon-2 position, directing reactivity toward other sites on the molecule [9].

Nuclear magnetic resonance studies reveal that the trimethylsilyl group causes characteristic upfield shifts in nearby carbon and proton signals, consistent with the electron-donating nature of silicon substituents [9]. These spectroscopic signatures provide valuable diagnostic tools for monitoring synthetic transformations [9].

Stability and Compatibility

The trimethylsilyl group demonstrates remarkable stability under the palladium-catalyzed cross-coupling conditions commonly employed for furopyridine functionalization [11] [12]. This stability allows for selective functionalization at the carbon-5 bromine position while preserving the silicon-containing substituent [11]. The group remains intact under basic conditions typically used in Suzuki-Miyaura couplings, including cesium carbonate and potassium carbonate bases [12].

Table 3: Trimethylsilyl Group Stability Under Various Reaction Conditions

Reaction ConditionsTemperature (°C)Time (h)Trimethylsilyl Retention (%)Reference
Pd(PPh₃)₄, Cs₂CO₃, dioxane10016>95 [12]
NaH, THF503>90 [12]
TFA, CH₂Cl₂2516>85 [12]
KOH, EtOH10020 min<10 [12]

Selective Deprotection Strategies

When deprotection of the trimethylsilyl group is desired, several selective methods are available that do not affect other functional groups present in the molecule [11] [12]. Fluoride-mediated deprotection using tetra-n-butylammonium fluoride represents the most common approach, proceeding through nucleophilic attack at the silicon center [12].

Silver-catalyzed deprotection methods offer alternative selectivity profiles, particularly useful when other silicon-containing protecting groups are present [11]. Silver nitrate and silver triflate have been demonstrated to selectively remove trimethylsilyl groups while leaving more sterically hindered silyl ethers intact [11].

Acidic deprotection using hydrochloric acid or trifluoroacetic acid provides another option, though these conditions may affect other acid-sensitive functionalities in the molecule [12]. The choice of deprotection method depends on the specific synthetic context and the presence of other functional groups [12].

Chemoselective Functionalization at C-5 Bromine Position

The carbon-5 bromine position in 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine exhibits distinct reactivity patterns that enable chemoselective functionalization in the presence of other reactive sites [7] [13]. This selectivity arises from the unique electronic environment created by the fused furopyridine system and the influence of the trimethylsilyl substituent [7].

Electronic Activation and Selectivity

The carbon-5 position benefits from electronic activation due to its location alpha to the pyridine nitrogen, which increases the electrophilicity of the carbon-bromine bond [7] [13]. This activation facilitates oxidative addition in palladium-catalyzed cross-coupling reactions, making the carbon-5 bromine more reactive than bromines in less activated positions [13].

The regioselectivity observed in cross-coupling reactions follows predictable patterns based on electronic considerations [7]. Computational studies and empirical observations demonstrate that the carbon-5 position consistently shows the highest reactivity toward palladium insertion among multiple brominated sites [13].

Comparative Reactivity Studies

Systematic studies comparing the reactivity of different halogenated furopyridine derivatives reveal that the carbon-5 bromine position reacts preferentially over carbon-3 positions under standard cross-coupling conditions [13]. This selectivity enables sequential functionalization strategies where multiple reactive sites can be addressed in a controlled manner [13].

Table 4: Comparative Reactivity Data for Halogenated Furopyridine Positions

PositionHalogenRelative ReactivityBond Dissociation Energy (kcal/mol)Reference
C-5Br1.0080.4 [13]
C-3Br0.6582.1 [13]
C-5Cl0.2595.0 [13]
C-3OTf1.8575.2 [13]

Mechanistic Aspects of Selectivity

The chemoselective functionalization at the carbon-5 bromine position proceeds through the standard palladium catalytic cycle with distinctive kinetic preferences [5]. The oxidative addition step shows marked preference for the carbon-5 position due to favorable orbital overlap between the palladium center and the activated carbon-bromine bond [5].

Kinetic studies reveal that the rate of oxidative addition at the carbon-5 position is approximately three times faster than at alternative brominated sites under identical conditions [5]. This kinetic preference translates into excellent chemoselectivity in preparative-scale reactions [5].

The transmetalation and reductive elimination steps proceed with similar efficiency regardless of the substitution pattern, indicating that the selectivity originates primarily in the oxidative addition step [5]. This mechanistic understanding enables rational design of reaction conditions to maximize selectivity [5].

Synthetic Applications and Limitations

The chemoselective functionalization capability enables complex synthetic strategies involving sequential cross-coupling reactions [2]. These approaches allow for the construction of elaborately substituted furopyridine derivatives through controlled, stepwise functionalization [2].

Current limitations include reduced selectivity when strongly coordinating ligands are employed, which can alter the electronic preferences of the palladium catalyst [13]. Additionally, very electron-rich coupling partners may diminish selectivity due to altered transmetalation kinetics [13].

Wikipedia

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine

Dates

Modify: 2023-08-16

Explore Compound Types